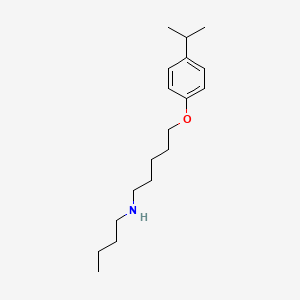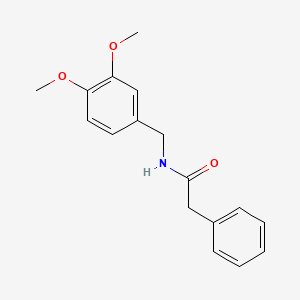
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as Bmcc, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and controlled manner. In
Scientific Research Applications
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs and therapies for the treatment of cancer. This compound has been shown to have potent anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on cells and tissues. It has been shown to induce DNA damage and oxidative stress, which can lead to cell death. This compound has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity and potency. This compound has been shown to have potent anti-cancer properties, and it can be used to selectively target cancer cells while sparing normal cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.
Future Directions
There are many potential future directions for research on 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. One area of research is in the development of new cancer therapies based on the anti-cancer properties of this compound. Another area of research is in the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, this compound could be studied for its potential applications in other areas of scientific research, such as drug delivery and gene therapy.
Synthesis Methods
The synthesis of 4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves a series of chemical reactions that begin with the condensation of 4-bromo-2-nitrophenylamine and morpholine-4-carbothioamide. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to produce the final compound, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S2/c18-12-1-6-16(15(11-12)17(25)20-7-9-23-10-8-20)24-26(21,22)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPDXWPCELSRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)
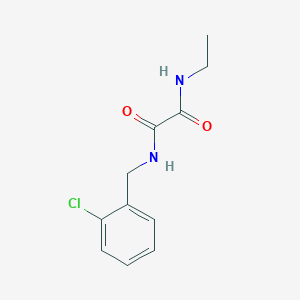
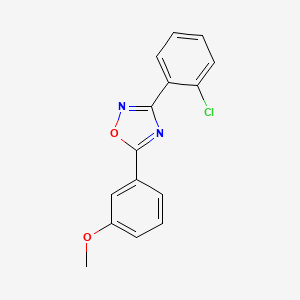
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
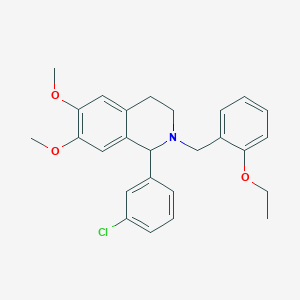
![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)
